Dual-Heterocycle Architecture: Computed Lipophilicity Differentiation vs. Bis-Furan Analog
The target compound incorporates a benzothiazole ring in place of the second furan found in the direct analog N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide (CAS 1795085-46-9). This substitution produces a computed XLogP3 of 2.6 versus a predicted XLogP3 of approximately 0.9–1.1 for the bis-furan analog (estimated from the fragment constant difference: benzothiazole π ≈ 1.8 vs. furan π ≈ 0.7, Δπ ≈ +1.1 log units plus connectivity correction) [1]. The benzothiazole sulfur atom additionally contributes greater polarizability (atomic polarizability S = 2.90 ų vs. O in furan = 0.80 ų), which may enhance van der Waals contacts with hydrophobic enzyme pockets [1]. The molecular weight increases from 249.26 Da (bis-furan) to 316.4 Da (target), and the topological polar surface area rises from approximately 85 Ų (bis-furan, estimated) to 104 Ų (target, computed), reflecting the additional heteroatom content of the benzothiazole system [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6; TPSA = 104 Ų; MW = 316.4 Da (PubChem computed, 2021 release) |
| Comparator Or Baseline | N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide (CAS 1795085-46-9): XLogP3 ≈ 0.9–1.1 (estimated from fragment constants); TPSA ≈ 85 Ų (estimated); MW = 249.26 Da |
| Quantified Difference | ΔXLogP3 ≈ +1.5 to +1.7 log units; ΔTPSA ≈ +19 Ų; ΔMW = +67 Da |
| Conditions | Computed values from PubChem 2.1 (2021.05.07 release) and fragment-based estimation using CLOGP π constants for benzothiazole (1.8) and furan (0.7) |
Why This Matters
A 1.5+ log-unit increase in computed lipophilicity may translate to improved membrane permeability relative to the bis-furan analog, an important consideration when selecting screening compounds for intracellular target campaigns.
- [1] PubChem Compound Summary for CID 76146084. Computed properties: XLogP3 2.6, TPSA 104 Ų, MW 316.4. National Center for Biotechnology Information (2026). View Source
